[(2,6-difluorophenyl)sulfamoyl]dimethylamine
Description
[(2,6-difluorophenyl)sulfamoyl]dimethylamine is a chemical compound with the molecular formula C8H10F2N2O2S and a molecular weight of 236.24 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a sulfamoyl dimethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(dimethylsulfamoylamino)-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-6(9)4-3-5-7(8)10/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPGOFHXVHPIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2,6-difluorophenyl)sulfamoyl]dimethylamine typically involves the reaction of 2,6-difluoroaniline with dimethylamine and sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2,6-difluorophenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
[(2,6-difluorophenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,6-difluorophenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[(2,6-difluorophenyl)sulfamoyl]dimethylamine can be compared with other similar compounds, such as:
[(2-chloro-4-fluorophenyl)sulfamoyl]dimethylamine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
[(2,4-difluorophenyl)sulfamoyl]dimethylamine: This compound has fluorine atoms at different positions on the phenyl ring.
[(2,6-difluorophenyl)sulfamoyl]ethylamine: This compound has an ethyl group instead of a dimethylamine group.
Biological Activity
[(2,6-difluorophenyl)sulfamoyl]dimethylamine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to a sulfamoyl moiety, which is further connected to a dimethylamine group. This structure is significant for its interaction with biological targets.
The primary mechanism of action for this compound involves its inhibition of specific enzymes, particularly carbonic anhydrase . This enzyme plays a crucial role in various physiological processes, including acid-base balance and fluid secretion. Inhibition of carbonic anhydrase can lead to therapeutic effects in conditions such as glaucoma and edema.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The sulfamoyl group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially be used in the treatment of inflammatory diseases.
Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.
- Anti-inflammatory Mechanism : In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Studies : A series of assays on human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
